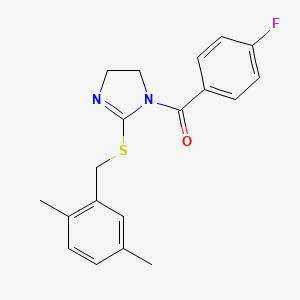
2-Fluor-4,5-Dimethoxyanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4,5-dimethoxyaniline is an organic compound with the molecular formula C8H10FNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by fluorine and methoxy groups
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,5-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
This compound is often used in the synthesis of other substances
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect 2-fluoro-4,5-dimethoxyaniline is currently lacking .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Fluoro-4,5-dimethoxyaniline are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is possible that threshold effects could be observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2,4-dimethoxyaniline with a fluorinating agent. The reaction typically requires a strong base and a suitable solvent, such as dimethyl sulfoxide, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-4,5-dimethoxyaniline may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-4-methoxyaniline
- 4,5-Dimethoxyaniline
- 2-Chloro-4,5-dimethoxyaniline
Comparison: 2-Fluoro-4,5-dimethoxyaniline is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can affect solubility and electronic properties.
Eigenschaften
IUPAC Name |
2-fluoro-4,5-dimethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYNLRCFVQFFNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)


![[(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine](/img/structure/B2363707.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)


![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)

